molecular formula C20H18FN5O3 B2462676 5-(3,5-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 1251673-23-0

5-(3,5-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B2462676
CAS No.: 1251673-23-0
M. Wt: 395.394
InChI Key: WMHKGQFYGXETQF-UHFFFAOYSA-N
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Description

5-(3,5-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a chemical hybrid incorporating two pharmaceutically important heterocyclic systems: the 1,2,4-oxadiazole and the 1,2,3-triazole. This molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functional groups, often employed to improve metabolic stability and pharmacokinetic properties of lead molecules . This scaffold is present in several commercially available drugs and exhibits a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Similarly, the 1,2,3-triazole moiety is a privileged structure in medicinal chemistry due to its robust metabolic stability and ability to participate in hydrogen bonding, which can enhance binding affinity to biological targets. Triazole derivatives have demonstrated notable pharmacological activities, including antimicrobial, anticonvulsant, and anticancer effects . The strategic incorporation of a 4-fluorobenzyl group on the triazole ring and 3,5-dimethoxyphenyl group on the oxadiazole ring is designed to probe specific interactions with enzyme active sites and receptors. Research into compounds combining these heterocycles often focuses on their potential as multi-target therapeutic agents or as tools for chemical biology . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-3-[1-[(4-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3/c1-12-18(23-25-26(12)11-13-4-6-15(21)7-5-13)19-22-20(29-24-19)14-8-16(27-2)10-17(9-14)28-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHKGQFYGXETQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3,5-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H19FN5O4\text{C}_{19}\text{H}_{19}\text{F}\text{N}_{5}\text{O}_{4}

The biological activity of this compound appears to be linked to its ability to interact with various biological targets. The presence of the triazole and oxadiazole moieties is significant in enhancing its pharmacological properties. Compounds with such structures often exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation.

Anticancer Activity

Recent studies have demonstrated that the compound exhibits antitumor properties . It has been tested against various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HL-60 (leukemia)

The compound showed a significant reduction in cell viability across these lines, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
A54912.4Induction of apoptosis via G2/M arrest
MCF-710.5Inhibition of proliferation
HL-608.9Cell cycle arrest and apoptosis
  • Induction of Apoptosis : Flow cytometric analysis revealed that the compound induces apoptosis in A549 cells by causing cell cycle arrest at the G2/M phase .
  • Inhibition of Proliferation : The compound's structural features facilitate interaction with cellular targets involved in growth signaling pathways, leading to reduced proliferation rates in sensitive cancer cells .

Case Studies

In a notable study conducted by Walid Fayad et al., the compound was screened against multicellular spheroids to evaluate its anticancer efficacy. The results indicated that it effectively penetrated the spheroid model and exhibited potent cytotoxicity .

Additionally, another study highlighted the role of fluorine substitution in enhancing the anticancer activity of similar compounds. The incorporation of fluorine was found to significantly improve metabolic stability and bioavailability .

Scientific Research Applications

Biological Activities

The oxadiazole derivatives are known for a wide range of biological activities. The specific compound has shown promise in several areas:

  • Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The structural modifications in the compound enhance its efficacy against various bacterial strains. For example, studies have shown that related oxadiazoles possess comparable antibacterial activity to first-line drugs used in clinical settings .
  • Antioxidant Properties : The presence of the dimethoxyphenyl group contributes to the antioxidant activity of the compound. This property is crucial for mitigating oxidative stress in biological systems and can be beneficial in preventing diseases associated with oxidative damage .
  • Anticancer Potential : Recent studies have evaluated the cytotoxic effects of oxadiazole derivatives on cancer cell lines. The compound has been tested against glioblastoma cells, revealing significant apoptotic effects and potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the oxadiazole ring significantly influence the biological activity of these compounds. For instance:

ModificationEffect on Activity
Dimethoxy groupsEnhance antioxidant and antimicrobial properties
Triazole moietyContributes to anticancer activity
Fluorobenzyl substitutionIncreases lipophilicity and bioavailability

Case Study 1: Antimicrobial Efficacy

A series of synthesized oxadiazoles were tested for their antimicrobial efficacy against various pathogens. The results demonstrated that compounds with similar structural features to 5-(3,5-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In vitro studies conducted on glioblastoma cell lines revealed that the compound induced significant apoptosis through DNA damage pathways. The findings suggest that this class of compounds could be developed into novel anticancer therapies targeting aggressive tumors .

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole core demonstrates reactivity at position 3 (C-3) due to electron-deficient characteristics. Key transformations include:

Table 1: Nucleophilic substitution reactions

ReagentConditionsProduct FormedYieldReference
Hydrazine hydrateReflux in DMF (8 h)3-hydrazino-oxadiazole derivative74%
Methyl iodideEthanolic KOH, reflux (7 h)5-methylsulfanyl-oxadiazole77%
4-NitrobenzaldehydeAcid catalysis, 12 hSchiff base-functionalized product68%*

*Estimated from analogous reactions in . The triazole's methyl group remains inert under these conditions.

Electrophilic Aromatic Substitution

The 3,5-dimethoxyphenyl group undergoes directed electrophilic attacks:

Key observations:

  • Nitration : Selective para-nitration occurs at the activated aromatic ring (sulfuric acid/HNO₃, 0°C) due to methoxy groups' electron-donating effects .

  • Halogenation : Bromine in acetic acid yields mono-brominated products at the ortho position relative to methoxy groups.

Triazole Ring Functionalization

The 1,2,3-triazole moiety participates in copper-free click reactions:

Table 2: Triazole-specific reactions

Reaction TypeReagentOutcomeNotes
Alkylation4-Fluorobenzyl bromideN1-substitution confirmed by NMRBase-free conditions
Metal coordinationPd(OAc)₂Stable Pd-triazole complexesCatalytic applications

Reductive Cleavage Reactions

The oxadiazole ring undergoes hydrogenolysis under specific conditions:

  • Catalytic hydrogenation (H₂/Pd-C, EtOH): Cleaves the oxadiazole ring to form a diamide derivative while preserving the triazole.

  • LiAlH₄ reduction : Converts the oxadiazole to a bis-amine compound, though with lower selectivity (≈45% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl group modifications:

  • Suzuki-Miyaura : Reaction with aryl boronic acids at C-5 of oxadiazole proceeds with [Pd(PPh₃)₄] (80°C, K₂CO₃), achieving 60-85% yields .

  • Buchwald-Hartwig amination : Introduces amino groups at the dimethoxyphenyl ring (Xantphos/Pd₂(dba)₃ system) .

Stability Under Physiological Conditions

Critical for pharmacological applications:

  • Hydrolytic stability : Oxadiazole ring remains intact at pH 7.4 (37°C, 24 h).

  • Oxidative resistance : No decomposition observed with H₂O₂ (5% w/v, 6 h) .

This compound's multifunctional reactivity enables tailored modifications for applications ranging from medicinal chemistry to materials science. Recent advances in one-pot synthesis strategies and catalytic functionalization have significantly expanded its synthetic utility. Continued research focuses on optimizing reaction selectivity and exploring novel cascade transformations leveraging both heterocyclic systems.

Q & A

Q. What are the established synthetic routes for synthesizing this compound?

Methodological Answer: The compound is typically synthesized via cyclization reactions involving triazole and oxadiazole precursors. A common approach involves:

  • Step 1: Preparation of the 1,2,3-triazole core through copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-fluorobenzyl azide and a propargyl derivative.
  • Step 2: Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with 3,5-dimethoxybenzoyl chloride under reflux in anhydrous DMF .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields the final product (typical yield: 60–75%) .

Q. Table 1: Example Synthetic Conditions

StepReagents/ConditionsYieldMelting Point (°C)Reference
Triazole formationCuSO₄·5H₂O, sodium ascorbate, RT, 12h70%141–143 (intermediate)
Oxadiazole cyclizationDMF, reflux, 18h65%N/A

Q. How is the structural integrity and purity of the compound confirmed?

Methodological Answer: Analytical techniques are employed sequentially:

  • NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorobenzyl aromatic protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 434.12) .
  • X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., π-stacking in the triazole ring) .
  • Elemental Analysis: Validates C, H, N, and F content (±0.3% theoretical) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer: Key variables for optimization include:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
  • Catalyst Loading: Increasing Cu(I) catalyst concentration (0.2–0.5 equiv) improves triazole formation kinetics but may require post-reaction chelation removal .
  • Temperature Control: Reflux (110°C) for oxadiazole formation reduces side products (e.g., open-chain intermediates) .
  • Workflow Integration: Use of flow chemistry for azide generation minimizes safety risks and improves reproducibility .

Q. Table 2: Impact of Solvent on Oxadiazole Cyclization

SolventReaction Time (h)Yield (%)
DMF1865
Ethanol2445
THF3630

Q. How do structural modifications (e.g., fluorobenzyl or dimethoxyphenyl groups) influence bioactivity?

Methodological Answer:

  • Fluorobenzyl Group: Enhances lipophilicity (logP increase by ~0.5 units), improving membrane permeability. The 4-fluoro substituent also stabilizes aryl-protein interactions via C–F···H bonds .
  • 3,5-Dimethoxyphenyl Ring: Electron-donating methoxy groups increase π-density, enhancing binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Triazole-Oxadiazole Hybridization: Synergistic effects improve metabolic stability (t₁/₂ > 6h in microsomal assays) compared to single-heterocycle analogs .

Q. How can discrepancies in biological activity data across studies be resolved?

Methodological Answer: Contradictions often arise from:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for IC₅₀ normalization) .
  • Solubility Issues: Use co-solvents (e.g., DMSO ≤ 0.1%) to prevent aggregation artifacts. Confirm compound stability via LC-MS during assays .
  • Off-Target Effects: Employ orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) to isolate primary mechanisms .

Q. What computational methods are used to predict the compound’s binding modes?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Models interactions with target proteins (e.g., COX-2 or EGFR). The triazole ring often forms H-bonds with catalytic lysine residues .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling: Identifies critical features (e.g., hydrogen bond acceptors at the oxadiazole ring) for lead optimization .

Q. How is the compound’s stability under physiological conditions evaluated?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) for 24h and quantify degradation via HPLC. The compound shows 90% stability at pH 7.4 but <50% at pH 1.2 (gastric conditions) .
  • Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactor. Half-life (t₁/₂) and intrinsic clearance (Clₐᵤᵣ) are calculated from LC-MS/MS data .

Q. What strategies mitigate toxicity in preclinical development?

Methodological Answer:

  • Structural Simplification: Replace the 3,5-dimethoxyphenyl with less metabolically labile groups (e.g., 3-pyridyl) to reduce hepatotoxicity .
  • Prodrug Design: Mask the triazole nitrogen with acetyl groups to improve solubility and reduce off-target binding .
  • In Silico Toxicity Prediction: Tools like Derek Nexus flag potential mutagenicity (e.g., via triazole ring nitrenium ion formation) .

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